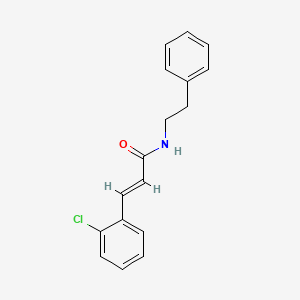![molecular formula C19H23ClN2O2 B5547385 2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5547385.png)
2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- The synthesis of similar compounds involves the use of primary compounds like 3-fluoro-4-cyanophenol and subsequent reactions for the formation of novel compounds, as shown in the synthesis of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides (Yang Man-li, 2008).
Molecular Structure Analysis
- The molecular structure of related compounds such as N-[3-(diethylaminomethyl)-4- hydroxyphenyl]acetamide has been studied using X-ray crystallography, revealing intricate details such as intramolecular hydrogen bonds (T. Latif et al., 1999).
Chemical Reactions and Properties
- Chemical reactions and properties of similar acetamides have been explored, demonstrating the formation of different products under various conditions. For instance, the study of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide shows the effect of reaction temperature, time, and mole ratio on yield (Gao Yonghong, 2009).
Physical Properties Analysis
- Investigations into the physical properties of related compounds include studies on their crystal structures and hydrogen bonding patterns. For example, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide was analyzed for its non-planar discrete molecular structure and intermolecular hydrogen bonds (Rohan A. Davis & P. Healy, 2010).
Chemical Properties Analysis
- The chemical properties of similar compounds are often elucidated through spectroscopic methods. The synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, for instance, involved IR and MS spectroscopy to analyze the products and assign characteristic peaks (Z. Zhong-cheng & Shu Wan-yin, 2002).
Wissenschaftliche Forschungsanwendungen
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides, such as acetochlor and metolachlor, has shown their carcinogenic potential in animal models, with metabolism involving complex pathways leading to DNA-reactive products. These studies highlight the importance of understanding the metabolic activation pathways of similar compounds for assessing their carcinogenic risks (Coleman et al., 2000).
Anticancer, Anti-inflammatory, and Analgesic Activities
Synthesized derivatives of substituted phenoxy acetamide compounds have demonstrated potential anticancer, anti-inflammatory, and analgesic activities, suggesting that structurally similar compounds could serve as promising leads for the development of new therapeutic agents (Rani et al., 2014).
Green Approach for Drug Design
The development of analgesic and antipyretic compounds through environmentally friendly synthesis routes, employing derivatives similar in structure to the compound of interest, underscores the potential for green chemistry in drug design and discovery (Reddy et al., 2014).
Chemoselective Acetylation
Studies on the chemoselective acetylation of aminophenol compounds to produce intermediates for antimalarial drugs indicate the chemical versatility and application of similar compounds in synthesizing medically relevant products (Magadum & Yadav, 2018).
Synthesis and Anticancer Activity of Schiff Bases
Research on the synthesis and characterization of Schiff bases from compounds containing diethylamino phenol groups has demonstrated their potential as anticancer agents, providing a foundation for the development of novel drugs (Uddin et al., 2019).
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-4-22(5-2)17-9-7-16(8-10-17)21-19(23)13-24-18-11-6-15(20)12-14(18)3/h6-12H,4-5,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNODXREKFOAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-imidazol-2-yl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5547303.png)
![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5547305.png)
![3-[2-(4-morpholinyl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5547312.png)
![2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B5547313.png)
![isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5547325.png)
![ethyl {5-[(4-bromophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate](/img/structure/B5547338.png)
![(3R*,4R*)-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547340.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(methylthio)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547351.png)
![2-(cyclopropylmethyl)-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5547361.png)
![methyl 3-[(3-methoxy-3-oxopropyl)(nitroso)amino]benzoate](/img/structure/B5547366.png)

![2-[(2-thienylmethyl)thio]-1H-benzimidazole](/img/structure/B5547370.png)
![2-methyl-8-[(6-phenyl-2-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547372.png)